

Spectroscopic data of 1-Chloro-2-propanol (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-Chloro-2-propanol

CAS No.: 68187-19-9

Cat. No.: B7770421

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Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of **1-Chloro-2-propanol**

Executive Summary: The Analytical Context

1-Chloro-2-propanol (CAS: 127-00-4), often referred to as sec-propylene chlorohydrin, is a critical analyte in pharmaceutical development. It frequently arises as a byproduct in the synthesis of Active Pharmaceutical Ingredients (APIs) involving propylene oxide or as a hydrolytic degradant of epichlorohydrin.

Due to its alkylating potential, it is flagged as a Potentially Genotoxic Impurity (PGI). Regulatory bodies (FDA, EMA) require rigorous control strategies. This guide provides an authoritative reference for its spectroscopic identification, distinguishing it from its isomer (2-chloro-1-propanol) through definitive NMR, MS, and IR signatures.

Molecular Architecture & Physicochemical Properties

Before interpreting spectra, one must understand the molecular dynamics. The molecule features a chiral center at C2, rendering the methylene protons at C1 diastereotopic. This results in complex splitting patterns in Proton NMR, often mistaken for impurities by novice analysts.

Property	Value	Analytical Relevance
Formula		M.W. = 94.54 Da
Chirality	Yes (C2)	Creates diastereotopic protons at C1 ().
Boiling Point	127 °C	Semi-volatile; amenable to GC-MS analysis.
Solubility	Miscible in , EtOH	High polarity affects retention in Reverse Phase HPLC.
Isotopes	(75.8%), (24.2%)	Distinctive 3:1 M:(M+2) ratio in Mass Spec.

Mass Spectrometry (EI-MS): Fragmentation Logic

In Electron Ionization (70 eV), **1-chloro-2-propanol** follows a predictable fragmentation pathway dominated by

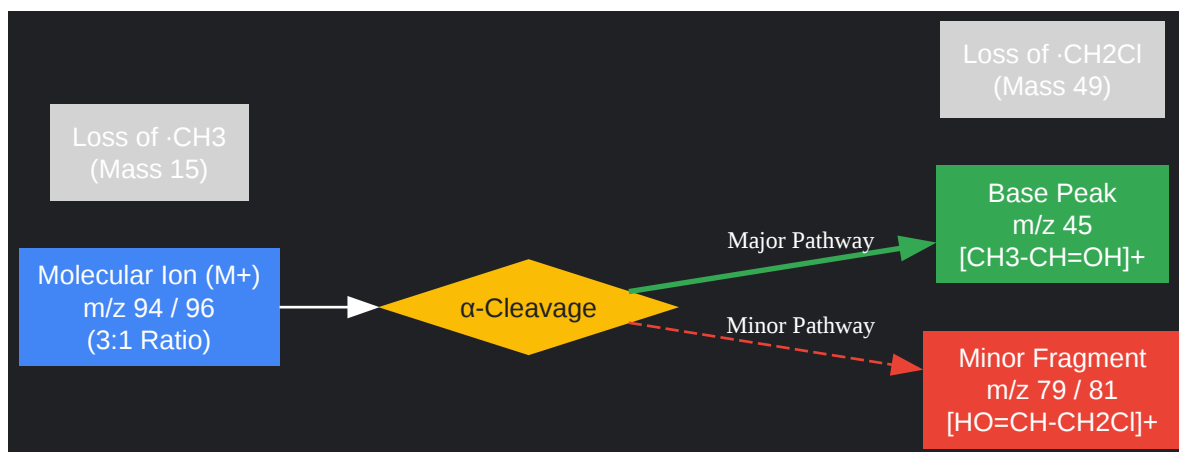
-cleavage. The stability of the resulting oxonium ions dictates the abundance of fragments.

Primary Fragmentation Pathway

- Molecular Ion (): Observed at m/z 94 and 96 (3:1 ratio). The intensity is typically low due to rapid fragmentation.
- -Cleavage (Dominant): The bond between C1 and C2 breaks.

- Loss of
(Mass 49): This yields the base peak at m/z 45 (
). This is the most stable fragment.
- Secondary Cleavage:
 - Loss of
(Mass 15): Yields peaks at m/z 79/81. This is less favorable than losing the chloromethyl group.

Visualizing the Fragmentation Tree



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Figure 1: Electron Ionization fragmentation tree demonstrating the origin of the diagnostic base peak at m/z 45.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the definitive tool for structural confirmation. The chirality at C2 is the critical factor here.

NMR Data (400 MHz,)

Note: Chemical shifts may vary slightly (

ppm) depending on concentration and temperature.

Position	Assignment	Shift (ppm)	Multiplicity	Coupling (Hz)	Interpretation
C2-H	Methine	3.98 - 4.05	Multiplet (m)	-	Deshielded by -OH and adjacent -Cl effect.
C1-H	Methylene	3.57	dd		Diastereotopic proton A. Part of an ABX system.
C1-H	Methylene	3.47	dd		Diastereotopic proton B. Distinct from due to chiral center.
-OH	Hydroxyl	~2.5 - 3.2	Broad Singlet	-	Variable. Disappears with shake.
C3-H	Methyl	1.27	Doublet (d)		Coupled to C2-H.

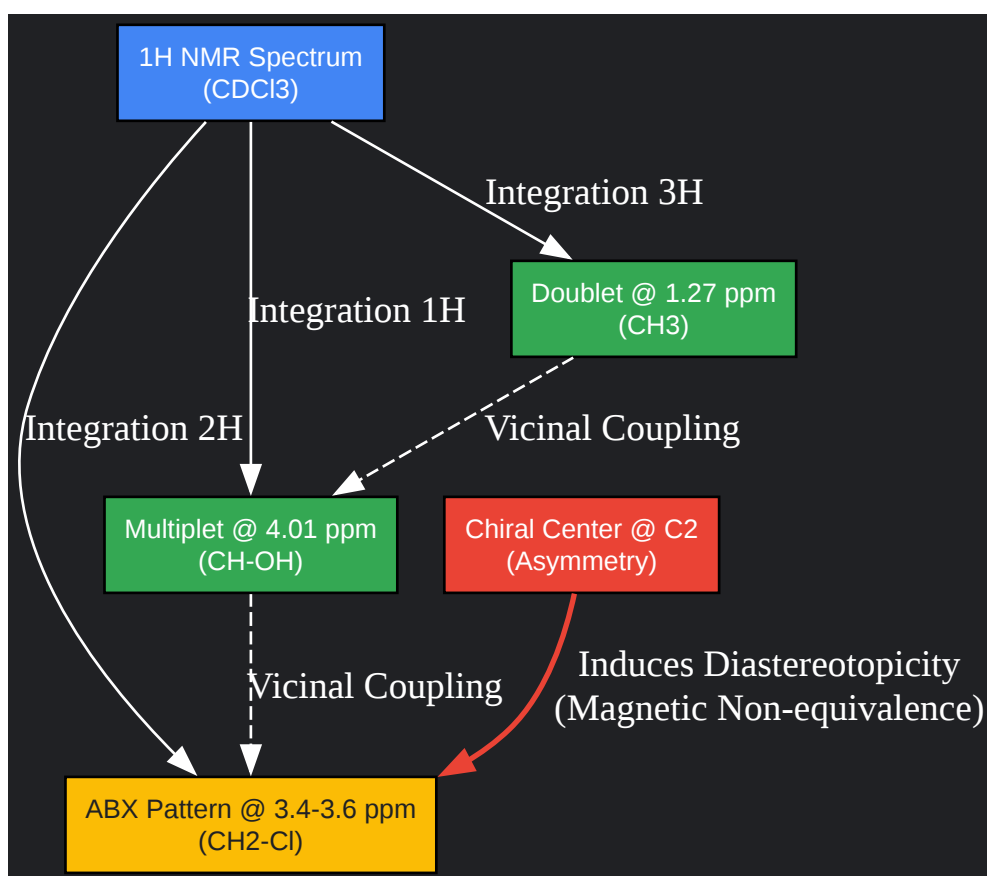
Expert Insight: The splitting of the C1 protons (3.57 and 3.47 ppm) is often misidentified as two separate impurities. They are a geminally coupled pair (

Hz) appearing as distinct signals because the adjacent chiral center (C2) makes them magnetically non-equivalent.

NMR Data (100 MHz,)

Carbon	Type	Shift (ppm)	Electronic Environment
C2	CH-OH	69.4	Deshielded by direct attachment to Oxygen.
C1	CH -Cl	50.8	Deshielded by Chlorine (Inductive effect).
C3	CH	19.8	Shielded methyl group.

Structural Connectivity Logic



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Figure 2: NMR assignment logic highlighting the impact of chirality on the methylene signal splitting.

Infrared Spectroscopy (FT-IR)

IR is less specific for structural isomers but essential for functional group confirmation. Data is typically acquired as a liquid film (neat) or in a KBr cell.

- O-H Stretch (3300–3400 cm⁻¹): Strong, broad band. Indicates hydrogen bonding.^[1] In dilute solutions, a sharp "free" OH band may appear at ~3600 cm⁻¹.
- C-H Stretch (2900–3000 cm⁻¹): Multiple bands corresponding to C-H vibrations (asymmetric and symmetric).
- C-O Stretch (1050–1100 cm⁻¹): Strong intensity, characteristic of secondary alcohols.
- C-Cl Stretch (600–800 cm⁻¹): The "Fingerprint" region. Look for strong bands around 700–750 cm⁻¹.

Experimental Protocol: Trace Analysis Workflow

For researchers detecting this compound as an impurity:

- Sample Preparation (NMR):

- Dissolve ~10 mg of sample in 0.6 mL

(Chloroform-d).
- Critical Step: Ensure

is acid-free (store over

or Ag foil) to prevent acid-catalyzed degradation or shift wandering.
- Sample Preparation (GC-MS):
 - Dilute sample to 1-10 ppm in Dichloromethane (DCM).
 - Use a DB-624 or equivalent column (optimized for volatile halocarbons).
 - Injector Temp: 200°C; Split ratio 10:1.
- Data Validation:
 - Isotope Check: In MS, verify the 3:1 ratio at m/z 94/96. If the ratio is 1:1, you likely have a bromine contaminant, not chlorine.
 - Solvent Exchange: If the OH peak in NMR obscures the CH region, add 1 drop of

and shake. The OH peak will vanish (exchange with OD), revealing underlying multiplets.

References

- National Institute of Standards and Technology (NIST). **1-Chloro-2-propanol** Mass Spectrum (Electron Ionization). [2] NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1656. [\[Link\]](#)
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